2-(t-Butyldimethylsilyloxy)methylpyridine

描述

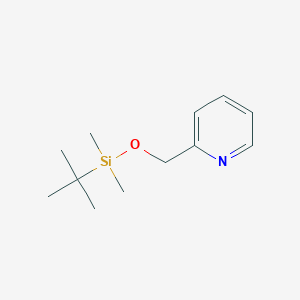

2-(t-Butyldimethylsilyloxy)methylpyridine is an organic compound with the molecular formula C12H21NOSi. It is a derivative of pyridine, where the 2-position is substituted with a (t-butyldimethylsilyloxy)methyl group. This compound is known for its utility in organic synthesis, particularly in the protection of hydroxyl groups due to the presence of the t-butyldimethylsilyl (TBS) group .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(t-Butyldimethylsilyloxy)methylpyridine typically involves the reaction of 2-hydroxymethylpyridine with t-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Hydroxymethylpyridine+TBSCl→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness .

化学反应分析

Types of Reactions

2-(t-Butyldimethylsilyloxy)methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can remove the TBS group, regenerating the hydroxyl group.

Substitution: The TBS group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Substitution reactions often use reagents like tetrabutylammonium fluoride (TBAF) to remove the TBS group.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 2-Hydroxymethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

2-(t-Butyldimethylsilyloxy)methylpyridine has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.

Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and advanced materials.

作用机制

The mechanism of action of 2-(t-Butyldimethylsilyloxy)methylpyridine primarily involves the protection of hydroxyl groups. The TBS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required at later stages .

相似化合物的比较

Similar Compounds

2-(Trimethylsilyloxy)methylpyridine: Similar in structure but with a trimethylsilyl (TMS) group instead of a t-butyldimethylsilyl group.

2-(Triisopropylsilyloxy)methylpyridine: Contains a triisopropylsilyl (TIPS) group, offering different steric and electronic properties.

Uniqueness

2-(t-Butyldimethylsilyloxy)methylpyridine is unique due to the bulkiness of the t-butyldimethylsilyl group, which provides greater steric hindrance and stability compared to smaller silyl groups like TMS. This makes it particularly useful in protecting hydroxyl groups in sterically demanding environments .

生物活性

2-(t-Butyldimethylsilyloxy)methylpyridine, a compound with the CAS number 101192-63-6, is a derivative of pyridine featuring a tert-butyldimethylsilyl (TBS) group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound combines the properties of both pyridine and silyl ether functionalities, which can influence its solubility, stability, and reactivity.

Biological Activity Overview

Recent studies have explored the biological activity of this compound in various contexts, including its role as an inhibitor in enzymatic pathways and its potential therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, a study highlighted the effectiveness of related compounds as inhibitors of PRC2-mediated pathways, which are implicated in various cancers such as diffuse large B-cell lymphoma (DLBCL) and hepatocellular carcinoma . The mechanism involves the inhibition of EED, a component of the PRC2 complex, thereby disrupting cancer cell proliferation.

Antimicrobial Properties

Another area of investigation has been the antimicrobial activity of pyridine derivatives. Compounds with similar structures have shown promising results against Mycobacterium tuberculosis by inhibiting glutamine synthetase (MtGS), a crucial enzyme for bacterial survival . The structure-activity relationship (SAR) studies suggest that modifications at the pyridine ring can enhance inhibitory potency against MtGS.

Case Studies

-

Inhibition of Glutamine Synthetase

- Objective : To evaluate the inhibitory effect of this compound on MtGS.

- Method : High-throughput screening identified several inhibitors with submicromolar IC50 values.

- Results : Compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis strains, with MIC values indicating effective inhibition .

-

PRC2 Inhibition in Cancer Therapy

- Objective : To assess the potential of this compound in cancer treatment.

- Method : The compound was tested for its ability to inhibit EED-mediated pathways in cancer cell lines.

- Results : Significant reduction in cell proliferation was observed, suggesting its potential as a therapeutic agent against specific cancers .

Research Findings and Data Tables

属性

IUPAC Name |

tert-butyl-dimethyl-(pyridin-2-ylmethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXRAJQQRHZBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。